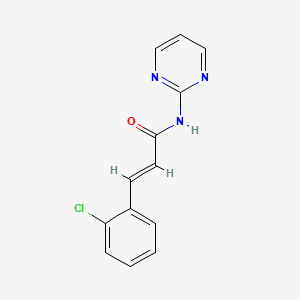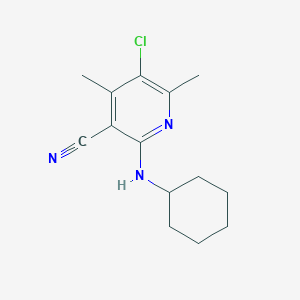
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, also known as CCND, is a chemical compound that has been extensively studied for its potential use in scientific research. CCND is a member of the nicotinonitrile family, which has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory activities.
実験室実験の利点と制限
One advantage of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is its potent anti-cancer and anti-inflammatory activities, which make it a potential candidate for the development of new cancer and inflammatory disease treatments. Another advantage is its relatively simple synthesis method, which allows for the production of high-purity 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile. One limitation of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is its potential toxicity, which requires careful handling and testing in laboratory experiments.
将来の方向性
There are several future directions for the study of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile. One direction is the development of new cancer and inflammatory disease treatments based on 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile and other nicotinonitrile compounds. Another direction is the investigation of the mechanism of action of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, which may lead to the discovery of new targets for cancer and inflammatory disease treatments. Additionally, further studies are needed to assess the safety and toxicity of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile in laboratory and clinical settings.
合成法
The synthesis of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile involves the reaction of 5-chloro-2,4-dimethylnicotinonitrile with cyclohexylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile as the final product. The synthesis method has been optimized to yield high-purity 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile, which is essential for its use in scientific research.
科学的研究の応用
5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 5-chloro-2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-9-12(8-16)14(17-10(2)13(9)15)18-11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQRZNYZZVNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)NC2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

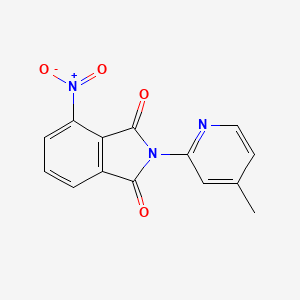
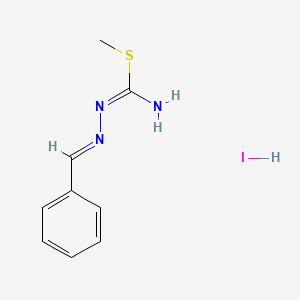

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

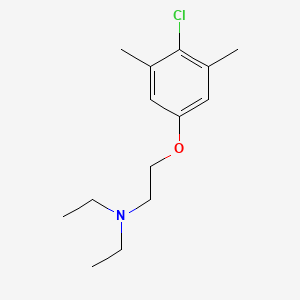
![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
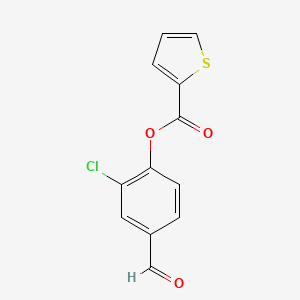
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
